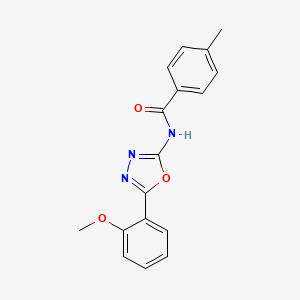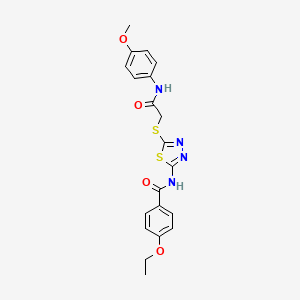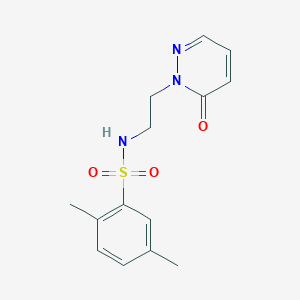
2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMPX, and it has been studied for its ability to modulate the activity of certain receptors in the body. In
Mecanismo De Acción
The mechanism of action of DMPX involves its ability to bind to adenosine and P2X receptors and block their activity. Adenosine receptors are involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and inflammation. P2X receptors are involved in the transmission of pain signals and immune responses. By blocking the activity of these receptors, DMPX can help researchers better understand their function and potentially develop new treatments for related conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPX are largely dependent on the specific receptors it targets. In studies involving adenosine receptors, DMPX has been shown to reduce inflammation and improve cardiovascular function. In studies involving P2X receptors, DMPX has been shown to reduce pain and inflammation. However, the specific effects of DMPX can vary depending on the dose and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPX in lab experiments is its specificity for certain receptors. This can help researchers better understand the function of these receptors and potentially develop new treatments for related conditions. However, one limitation of using DMPX is its relatively low potency compared to other receptor antagonists. This can make it more difficult to achieve the desired effects in experiments.
Direcciones Futuras
There are several potential future directions for research involving DMPX. One area of interest is the development of more potent receptor antagonists based on the structure of DMPX. Another area of interest is the exploration of DMPX's potential applications in the treatment of various conditions, such as pain and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMPX and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis method of DMPX involves multiple steps, starting with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-aminoethyl pyridazine. The resulting product is then reacted with acetic anhydride and hydrochloric acid to form the final product, DMPX. The yield of this synthesis method is typically around 50%, and the purity of the product can be improved through further purification methods such as recrystallization.
Aplicaciones Científicas De Investigación
DMPX has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the modulation of certain receptors in the body, such as adenosine receptors and P2X receptors. DMPX has been shown to act as a competitive antagonist for these receptors, which can help researchers better understand their function.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-11-5-6-12(2)13(10-11)21(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHKFAHQDSMTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
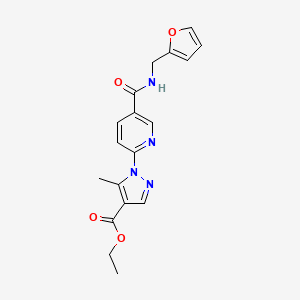
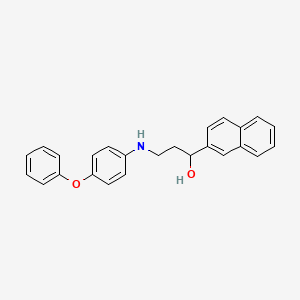

![3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2612247.png)
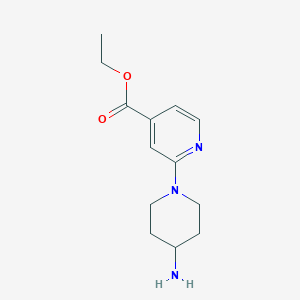
![2-hydroxy-9-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2612249.png)
![4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid](/img/structure/B2612250.png)



![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)
